molecular formula C11H17NO3 B2477654 N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine CAS No. 1335031-95-2

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine

Cat. No.: B2477654
CAS No.: 1335031-95-2
M. Wt: 211.261
InChI Key: DFWCPSQTLJYIBQ-IUCAKERBSA-N
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Description

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The compound is notable for its structural complexity, which includes a formyl group and a cyclopentene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-5-formylcyclopent-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h4,6-9H,5H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWCPSQTLJYIBQ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production methods for Boc-protected amines often involve continuous flow reactors using solid acid catalysts. This approach enhances efficiency and productivity by facilitating product separation and minimizing workup steps .

Chemical Reactions Analysis

Reductive Amination of the Formyl Group

The formyl group undergoes reductive amination with primary amines in the presence of sodium triacetoxyborohydride (STAB) and tert-butyl dicarbonate (Boc₂O). This one-pot method traps the secondary amine as a Boc-protected derivative, preventing overalkylation or lactamization . For example:

  • Reaction : Formyl group + primary amine → imine intermediate → STAB reduction → N-Boc secondary amine.

  • Conditions : CH₂Cl₂, Et₃N, Boc₂O (1.2 equiv.), STAB (2 equiv.), rt, 4 hours.

  • Yield : 78–95% (observed in analogous systems) .

Nucleophilic Additions to the Aldehyde

The aldehyde participates in nucleophilic additions, such as:

  • Grignard Reactions : Formation of secondary alcohols.

  • Imine Formation : Reaction with primary amines (e.g., benzylamine) to form Schiff bases, which can be reduced to secondary amines or stabilized for further functionalization .

  • Oxime Synthesis : Treatment with hydroxylamine hydrochloride yields oximes, precursors for heterocycles like 1,2-oxazoles .

Cyclopentene Ring Reactivity

The cis-cyclopentene moiety enables cycloaddition and ring-opening reactions:

  • Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered adducts.

  • Epoxidation : Reaction with m-CPBA forms epoxides, which can undergo nucleophilic ring-opening .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding a cyclopentane derivative .

Deprotection of the Boc Group

The N-Boc group is cleaved under mild acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) in CH₂Cl₂ or aqueous H₃PO₄ .

  • Conditions : Room temperature, 1–2 hours.

  • Outcome : Generates a free primary amine, enabling further derivatization (e.g., peptide coupling) .

Heterocycle Formation

The formyl group facilitates synthesis of nitrogen- and oxygen-containing heterocycles:

  • Pyrazoles : Condensation with hydrazines forms pyrazole rings .

  • Oxazoles : Reaction with hydroxylamine and subsequent cyclization yields 1,2-oxazole-4-carboxylates .

  • Iminoboronates : Complexation with 2-formylphenylboronic acid (2-FPBA) forms stereodefined iminoboronate esters for chiral analysis .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsYield (%)Key Reference
Reductive AminationBoc₂O, STAB, CH₂Cl₂, rt78–95
Oxime FormationNH₂OH·HCl, EtOH, reflux85–92
Boc DeprotectionTFA/CH₂Cl₂ (1:1), rt>90
Diels-Alder CycloadditionMaleic anhydride, toluene, 80°C65–75
Epoxidationm-CPBA, CH₂Cl₂, 0°C to rt70–80

Stereochemical Considerations

The cis configuration of the cyclopentene ring influences stereoselectivity:

  • Chiral HPLC Analysis : Resolves enantiomers post-deprotection, confirming >99% ee in analogous systems .

  • X-ray Crystallography : Validates absolute configuration of derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine typically involves the protection of amines using the N-Boc (tert-butoxycarbonyl) group, which enhances the compound's stability and solubility. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the compound.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate due to its structural similarity to biologically active compounds. Its applications include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown potential in inducing apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM after 48 hours of treatment .

Synthetic Chemistry

The compound serves as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique cyclopentene structure allows for diverse functionalization, enabling the synthesis of complex molecules.

Research has highlighted several biological activities associated with this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Case Study 1: Antimicrobial Activity

A study conducted in 2024 evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity Evaluation

In vitro studies performed in 2023 assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The findings revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.

Case Study 3: Inflammation Model Study

A recent study in 2025 investigated the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The treatment resulted in a significant reduction of pro-inflammatory cytokines, including TNF-alpha and IL-6, suggesting its utility in inflammatory conditions.

Mechanism of Action

The mechanism of action for N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine involves the protection of the amine group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Biological Activity

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is a specialized chemical compound characterized by its unique structure, which includes a formyl group attached to a cyclopentene ring. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of approximately 211.26 g/mol. This compound has garnered interest in organic synthesis due to its reactive aldehyde functionality, which allows it to participate in various chemical reactions. However, the biological activity of this compound is less well-documented, necessitating a focused exploration of its potential interactions and effects in biological systems.

The synthesis of this compound typically involves multiple steps, including the protection of the amine group and the introduction of the formyl group. The compound's reactivity is primarily attributed to its aldehyde functionality, which can engage in nucleophilic addition reactions and other transformations important in medicinal chemistry.

Key Features

PropertyValue
Chemical FormulaC₁₁H₁₇NO₃
Molecular Weight211.26 g/mol
CAS Number854137-66-9
Structural CharacteristicsContains formyl and Boc groups

Potential Biological Targets

  • Enzymes : Aldehyde dehydrogenases (ALDHs) and other metabolic enzymes may interact with the aldehyde group.
  • Receptors : The compound could potentially bind to G-protein coupled receptors (GPCRs) given its structural features.
  • Cell Signaling Pathways : It may influence pathways such as MAPK/ERK or JAK/STAT signaling due to its reactive nature.

Case Studies and Research Findings

Research on structurally related compounds has provided insights into the possible biological activities of this compound:

  • Binding Assays : Compounds with similar structures have shown varying degrees of binding affinity to target proteins, suggesting that this compound could exhibit comparable interactions.
  • Molecular Docking Studies : Computational studies indicate potential binding sites on enzymes that could be targeted by this compound, highlighting its therapeutic possibilities.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
cis-5-formylcyclopenteneAldehydeSimilar reactivity without Boc protection
Boc-glycineAmino acid derivativeCommonly used in peptide synthesis
Cyclopentenone derivativesUnsaturated carbonylKnown for diverse biological activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-Boc-(±)-cis-5-formylcyclopent-2-enyl-amine?

  • Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to preserve stereochemistry. For Boc-protected amines, mild bases like triethylamine in dichloromethane are often used to avoid premature deprotection . Low temperatures (0–5°C) minimize side reactions such as cyclopentene ring opening or formyl group oxidation . Monitoring reaction progress via TLC or LC-MS is critical, with quenching in acidic conditions to isolate intermediates.

Q. How can researchers ensure purity of the compound during purification?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) is standard. For polar impurities, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution of diastereomers . Recrystallization from ethanol or methanol may further enhance purity, but solvent choice must avoid Boc-group cleavage (e.g., avoid prolonged exposure to protic solvents at high temperatures) .

Q. What spectroscopic techniques are most effective for characterizing N-Boc-(±)-cis-5-formylcyclopent-2-enyl-amine?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the cis-configuration via coupling constants (J=68HzJ = 6–8 \, \text{Hz} for cyclopentene protons) and formyl proton resonance at ~9.5 ppm. 13^{13}C NMR identifies Boc-group carbamate (δ ~155 ppm) and cyclopentene carbons .
  • IR : Stretching frequencies for the formyl group (~1700 cm1^{-1}) and Boc carbamate (~1680 cm1^{-1}) validate functional groups .
  • HRMS : Accurate mass analysis ensures molecular formula confirmation, particularly for distinguishing (±)-isomers .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentene ring influence reactivity in downstream applications?

  • Methodological Answer : The cis-configuration enhances electrophilicity of the formyl group due to ring strain, facilitating nucleophilic additions (e.g., Grignard reactions) . Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves comparing reaction outcomes with enantiomerically pure vs. racemic mixtures . For example, asymmetric hydrogenation of the cyclopentene ring may alter diastereoselectivity in subsequent couplings .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from impurities, stereochemical variability, or assay conditions. To address this:

  • Reproducibility Checks : Re-synthesize derivatives using standardized protocols (e.g., HATU-mediated couplings for amide bonds) .
  • Dose-Response Analysis : Test multiple concentrations to identify non-linear effects, which may explain conflicting IC50_{50} values .
  • Structural Validation : Co-crystallization or molecular docking studies clarify binding modes, distinguishing artifacts from true bioactivity .

Q. How can researchers mitigate instability of the formyl group during storage or reactions?

  • Methodological Answer :

  • Storage : Lyophilize the compound and store under inert gas (argon) at −20°C to prevent oxidation or hydrolysis .
  • In-Situ Protection : Convert the formyl group to a stable hydrazone or oxime derivative during reactions, followed by mild deprotection (e.g., using NH2_2OH·HCl) .
  • Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit radical-mediated degradation .

Q. What advanced analytical methods are suitable for tracking degradation pathways?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of Boc group [M−100 Da] or formyl oxidation to carboxylic acid) .
  • Kinetic Studies : Use Arrhenius plots (accelerated stability testing at 40–60°C) to predict shelf-life and degradation activation energy .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface oxidation states in solid-state samples .

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